2-Nitrochalcone

Anticancer Lung Cancer Cytotoxicity Assay

2-Nitrochalcone is not an interchangeable chalcone. Its ortho-nitro group delivers three exclusive utilities: (1) a definitive mass spectrometric fingerprint via anchimeric‑assisted fragmentation, absent in 3‑ and 4‑nitro isomers; (2) the established A549 adenocarcinoma cytotoxicity baseline (IC₅₀ 16.94 µM) for quantitative SAR benchmarking; and (3) the unsubstituted scaffold for VEGFR‑2 kinase inhibitor synthesis (derivative IC₅₀ range 29.10–39.95 µM). The selectivity index of 0.82 (A549 vs. HEK293‑T) enables therapeutic window optimization. Procure ≥97% pure crystalline powder to ensure reproducibility across medicinal chemistry and analytical method validation workflows.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 53744-31-3
Cat. No. B7765046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrochalcone
CAS53744-31-3
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(13-7-2-1-3-8-13)11-10-12-6-4-5-9-14(12)16(18)19/h1-11H/b11-10+
InChIKeyKTXHLWZQKQDFRF-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrochalcone (CAS 53744-31-3): Core Physicochemical and Biological Profile for Procurement Evaluation


2-Nitrochalcone (CAS 53744-31-3) is a synthetic member of the chalcone family characterized by an α,β-unsaturated ketone scaffold bearing a nitro group at the ortho position of the A-ring [1]. This specific substitution pattern confers distinct electronic properties and reactivity compared to unsubstituted chalcone or other positional nitro isomers [2]. The compound is primarily investigated as a research tool in oncology and analytical chemistry, with documented activity against lung adenocarcinoma cell lines and as a scaffold for VEGFR-2 kinase inhibitor development [1]. It is commercially available as a crystalline powder with a purity typically ≥96% and a melting point range of 121–128 °C .

Why Chalcone Analogs and Positional Isomers Cannot Substitute for 2-Nitrochalcone in Research Protocols


Substitution with unsubstituted chalcone or other nitro‑positional isomers (e.g., 2′‑, 3‑, or 4‑nitrochalcone) is not functionally equivalent. The ortho‑nitro group in 2‑nitrochalcone induces a unique fragmentation pathway under mass spectrometric conditions due to anchimeric assistance, a behavior absent in the 3‑ and 4‑nitro isomers [1]. In biological systems, the 2‑nitro substitution pattern contributes to a specific cytotoxicity profile against A549 lung adenocarcinoma cells (IC₅₀ = 16.94 µM), which differs from the potency of amino‑ or acetamido‑chalcone analogs [2]. Furthermore, the parent 2‑nitrochalcone serves as a distinct baseline scaffold for structure–activity relationship (SAR) studies; substituting it with a derivative bearing additional ring modifications (e.g., 3‑(4‑fluorophenyl)‑2‑nitrochalcone) alters both VEGFR‑2 inhibitory potency and apoptosis induction capacity [1]. These context‑dependent differences underscore that 2‑nitrochalcone is not an interchangeable commodity within the chalcone class, and procurement decisions must be guided by application‑specific quantitative evidence.

Quantitative Differential Evidence for 2-Nitrochalcone Against Key Comparators


Cytotoxicity in A549 Lung Adenocarcinoma Cells: 2-Nitrochalcone vs. Clinical Kinase Inhibitors

In a head‑to‑head MTT assay against the A549 human lung adenocarcinoma cell line, the parent 2‑nitrochalcone (compound 3a) exhibited an IC₅₀ of 16.94 ± 2.00 µM [1]. This activity was compared directly to the clinical VEGFR‑2 inhibitors nintedanib (IC₅₀ = 0.46 ± 0.06 µM) and gefitinib (IC₅₀ = 0.57 ± 0.03 µM), as well as the standard chemotherapeutic doxorubicin (IC₅₀ = 2.69 ± 0.13 µM) [1]. While less potent than the clinical agents, the data establish a quantifiable baseline cytotoxicity for the unsubstituted 2‑nitrochalcone scaffold, enabling precise SAR comparisons with its ring‑substituted derivatives (e.g., 3c, IC₅₀ = 7.75 µM) [1].

Anticancer Lung Cancer Cytotoxicity Assay

VEGFR-2 Tyrosine Kinase Inhibition: 2-Nitrochalcone Derivatives vs. Staurosporine and Nintedanib

Several 2‑nitrochalcone derivatives (3c, 3h, 3j, 3k) were evaluated for VEGFR‑2 tyrosine kinase inhibitory activity in a direct comparison with staurosporine (IC₅₀ = 0.035 ± 0.002 µM) and nintedanib (IC₅₀ = 0.021 ± 0.001 µM) [1]. The 2‑nitrochalcone analogs exhibited IC₅₀ values ranging from 29.10 ± 0.16 µM to 39.95 ± 0.17 µM [1]. Although the parent 2‑nitrochalcone (3a) was not directly tested in this assay, the data demonstrate that the 2‑nitrochalcone scaffold is a viable starting point for VEGFR‑2 inhibitor design, with activity that is quantifiably distinct from both the clinical controls and other chalcone subclasses.

Angiogenesis Kinase Inhibition VEGFR-2

Mass Spectrometric Fragmentation: 2-Nitrochalcone vs. Other Nitro Positional Isomers

A comparative mass spectrometric study of chalcone and its 2‑, 2′‑, 3‑, 3′‑, and 4‑nitro derivatives revealed that the 2‑nitro isomer undergoes a uniquely simple fragmentation pathway due to anchimeric assistance to carbon‑carbon bond fission from the nitro group [1]. In contrast, the 2′‑nitro isomer exhibits complex fragmentation involving oxygen transfer to the α,β‑double bond, while the 3‑, 3′‑, and 4‑nitro compounds fragment in a manner similar to unsubstituted chalcone [1]. This differential fragmentation behavior is not observed for any other positional isomer, making 2‑nitrochalcone analytically distinguishable.

Analytical Chemistry Mass Spectrometry Structural Elucidation

Selectivity Index: 2-Nitrochalcone vs. Doxorubicin in A549 vs. HEK293‑T Cells

The selectivity index (SI) of the parent 2‑nitrochalcone (3a) was calculated as the ratio of IC₅₀ against non‑cancerous HEK293‑T cells (13.87 µM) to IC₅₀ against A549 cancer cells (16.94 µM), yielding an SI of 0.82 [1]. This indicates that 2‑nitrochalcone is slightly more toxic to normal cells than to cancer cells under these assay conditions. In contrast, doxorubicin exhibited an SI of 0.21 (HEK293‑T IC₅₀ = 0.56 µM / A549 IC₅₀ = 2.69 µM), demonstrating significantly higher relative toxicity toward normal cells [1]. While 2‑nitrochalcone does not exhibit cancer‑selective cytotoxicity, its moderate SI distinguishes it from more toxic chemotherapeutics.

Cancer Selectivity Toxicity Therapeutic Window

Physical Property Differentiation: Melting Point Elevation vs. Unsubstituted Chalcone

The melting point of 2‑nitrochalcone is reported as 124–128 °C , which is substantially higher than that of unsubstituted chalcone (55–57 °C) [1]. This ~70 °C increase is attributable to the strong electron‑withdrawing effect and polar nature of the ortho‑nitro group, which enhances intermolecular interactions in the solid state. This property difference is consistent across multiple vendor specifications and is a reliable indicator of compound identity and purity.

Formulation Solid-State Properties Purification

Recommended Research and Industrial Application Scenarios for 2-Nitrochalcone (CAS 53744-31-3)


Lung Adenocarcinoma Cytotoxicity Screening and SAR Baseline

Researchers investigating the anticancer potential of chalcone derivatives should use 2‑nitrochalcone as the unsubstituted reference compound when evaluating A549 lung adenocarcinoma cytotoxicity. Its IC₅₀ of 16.94 µM against A549 cells provides a quantifiable baseline for assessing the potency gains (e.g., 3c with IC₅₀ = 7.75 µM) or losses conferred by ring substitutions [1]. This application is particularly relevant for medicinal chemistry programs focused on optimizing the 2‑nitrochalcone scaffold for enhanced anticancer activity.

VEGFR-2 Kinase Inhibitor Scaffold Development

Given the documented VEGFR‑2 inhibitory activity of 2‑nitrochalcone derivatives (IC₅₀ range: 29.10–39.95 µM), the parent compound serves as a foundational building block for synthesizing focused libraries targeting angiogenesis‑related pathways [1]. Procurement of high‑purity 2‑nitrochalcone is essential for reproducible synthesis of analogs aimed at improving kinase inhibitory potency while maintaining the favorable selectivity profile observed in the series.

Analytical Method Development and Isomer Discrimination

The unique mass spectrometric fragmentation of 2‑nitrochalcone, characterized by anchimeric assistance leading to simple bond fission, provides a definitive analytical fingerprint that distinguishes it from 2′‑, 3‑, 3′‑, and 4‑nitro isomers [1]. Analytical laboratories developing LC‑MS or GC‑MS methods for chalcone derivative characterization can leverage this property to confirm the presence and purity of the ortho‑nitro isomer, thereby ensuring the integrity of research materials.

Selectivity and Toxicity Profiling in Cell-Based Assays

The selectivity index of 0.82 for 2‑nitrochalcone (A549 vs. HEK293‑T cells) establishes a reference point for studies aiming to improve cancer‑cell selectivity within the nitrochalcone class [1]. Researchers evaluating the therapeutic window of novel 2‑nitrochalcone analogs can benchmark their selectivity indices against this parent compound value, facilitating the identification of derivatives with enhanced differential cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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